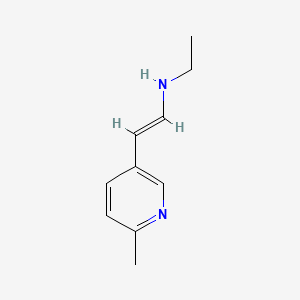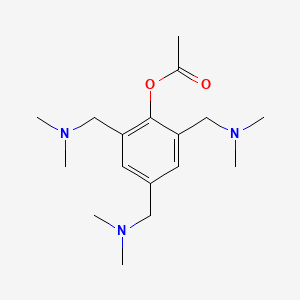
2,4,6-Tris((dimethylamino)methyl)phenol monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris((dimethylamino)methyl)phenol monoacetate is an aromatic organic compound that features tertiary amine and phenolic hydroxyl functionalities within the same molecule. This compound is known for its significant role in various chemical processes, particularly as a catalyst in epoxy resin chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Tris((dimethylamino)methyl)phenol monoacetate is synthesized through a Mannich reaction, which involves the reaction of phenol with formaldehyde and dimethylamine. The reaction is typically carried out under vacuum conditions to facilitate the removal of water produced during the reaction .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows a similar Mannich reaction process. The reaction mixture is subjected to vacuum dehydration and subsequent filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris((dimethylamino)methyl)phenol monoacetate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized under specific conditions.
Substitution: The tertiary amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic hydroxyl group can lead to the formation of quinones .
Scientific Research Applications
2,4,6-Tris((dimethylamino)methyl)phenol monoacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,4,6-Tris((dimethylamino)methyl)phenol monoacetate exerts its effects involves its ability to act as a catalyst. The tertiary amine groups facilitate the nucleophilic attack on epoxy groups, accelerating the curing process. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding, further stabilizing the reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: This compound is similar in structure but lacks the acetate group.
2,4,6-Tris(aminomethyl)phenol: This compound has primary amine groups instead of tertiary amine groups
Uniqueness
2,4,6-Tris((dimethylamino)methyl)phenol monoacetate is unique due to its combination of tertiary amine and phenolic hydroxyl functionalities, which provide it with distinct catalytic properties. Its ability to form stable complexes with transition metals further enhances its versatility in various applications .
Properties
CAS No. |
85409-80-9 |
|---|---|
Molecular Formula |
C17H29N3O2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
[2,4,6-tris[(dimethylamino)methyl]phenyl] acetate |
InChI |
InChI=1S/C17H29N3O2/c1-13(21)22-17-15(11-19(4)5)8-14(10-18(2)3)9-16(17)12-20(6)7/h8-9H,10-12H2,1-7H3 |
InChI Key |
UOLABKZLQOSMIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1CN(C)C)CN(C)C)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)

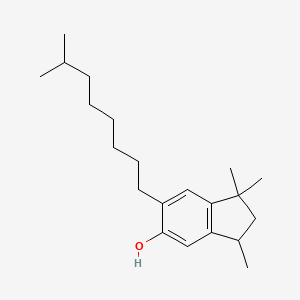
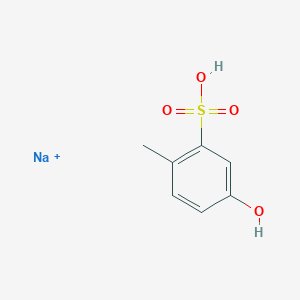
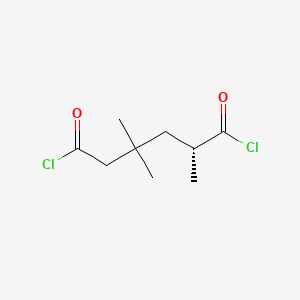

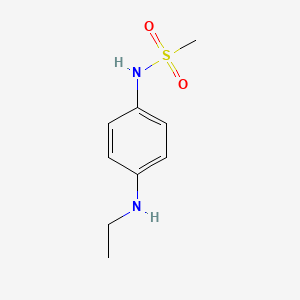
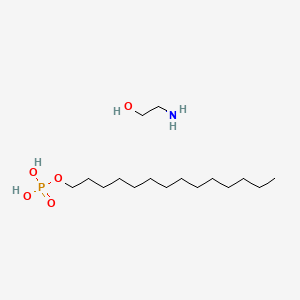
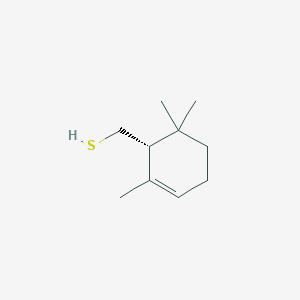

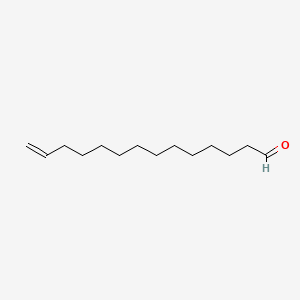

![3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one](/img/structure/B12664857.png)
